

# Chemical structure and nomenclature of amino(fluoro)acetic acid

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## Compound of Interest

Compound Name: Amino(fluoro)acetic acid

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## Amino(fluoro)acetic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Amino(fluoro)acetic acid**, systematically named 2-amino-2-fluoroacetic acid, is a fluorinated analog of the simplest amino acid, glycine. The introduction of a fluorine atom at the alpha-carbon significantly alters the molecule's electronic properties, stereochemistry, and potential biological activity. This technical guide provides a comprehensive summary of the current knowledge on the chemical structure, nomenclature, and physicochemical properties of 2-amino-2-fluoroacetic acid. Due to the limited availability of detailed experimental data in publicly accessible literature, this document primarily relies on computational data.

### Chemical Structure and Nomenclature

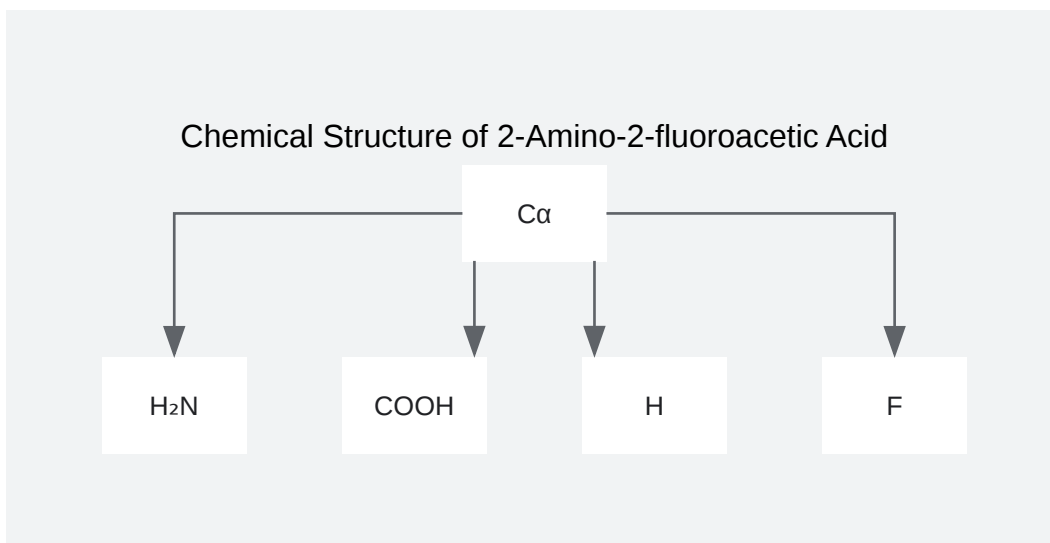
The chemical structure of **amino(fluoro)acetic acid** is characterized by a central carbon atom (alpha-carbon) bonded to an amino group (-NH<sub>2</sub>), a carboxyl group (-COOH), a hydrogen atom (-H), and a fluorine atom (-F). This substitution of one of the alpha-hydrogens of glycine with fluorine introduces a chiral center, meaning the molecule can exist as two enantiomers (R and S).

IUPAC Name: 2-amino-2-fluoroacetic acid<sup>[1]</sup>

CAS Number: 13599-60-5[1]

Synonyms: **Amino(fluoro)acetic acid**, 2-fluoro-DL-glycine[1]

## Chemical Structure Diagram



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Caption: Ball-and-stick model of 2-amino-2-fluoroacetic acid.

## Physicochemical Properties

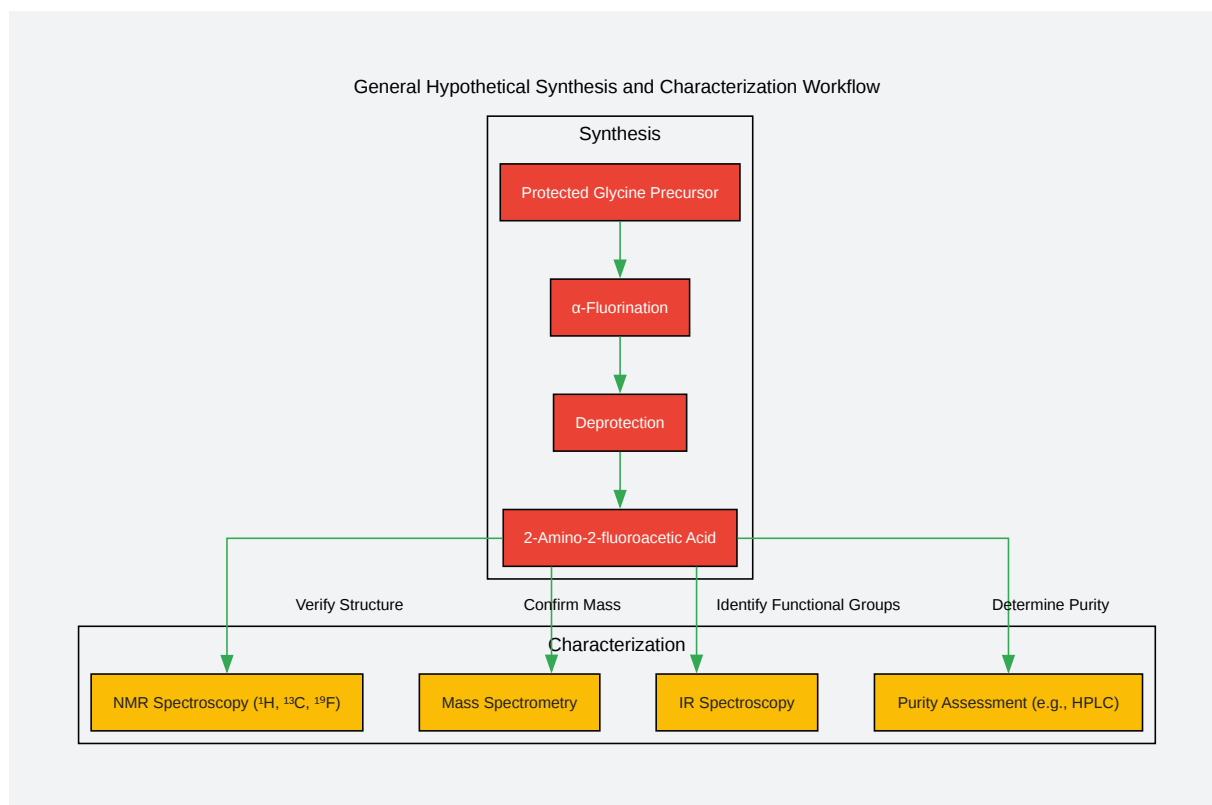
Quantitative data on the physicochemical properties of 2-amino-2-fluoroacetic acid are sparse, with most available information originating from computational models. No experimentally determined values for properties such as pKa, melting point, or boiling point were found in the reviewed literature.

| Property                       | Value  | Source                |
|--------------------------------|--|-----------------------|
| Molecular Formula              | C <sub>2</sub> H <sub>4</sub> FNO <sub>2</sub> | PubChem[1]            |
| Molecular Weight               | 93.06 g/mol                                    | PubChem (Computed)[1] |
| Exact Mass                     | 93.02260653 Da                                 | PubChem (Computed)[1] |
| XLogP3                         | -2.9   | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count      | 2  | PubChem (Computed)    |
| Hydrogen Bond Acceptor Count   | 3  | PubChem (Computed)    |
| Rotatable Bond Count           | 1  | PubChem (Computed)    |
| Topological Polar Surface Area | 63.3 Å <sup>2</sup>                            | PubChem (Computed)[1] |
| Heavy Atom Count               | 6  | PubChem (Computed)    |
| Complexity                     | 64.6   | PubChem (Computed)[1] |

## Experimental Protocols

Detailed and reproducible experimental protocols for the synthesis and characterization of 2-amino-2-fluoroacetic acid are not readily available in the public domain. General methods for the synthesis of fluorinated amino acids often involve electrophilic or nucleophilic fluorination strategies on appropriate precursors. Characterization would typically involve standard analytical techniques.

## General Synthetic Approach (Hypothetical Workflow)



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Caption: A generalized and hypothetical workflow for the synthesis and characterization of 2-amino-2-fluoroacetic acid.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific NMR spectral data for 2-amino-2-fluoroacetic acid is not available in the searched literature. For characterization,  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and  $^{19}\text{F}$  NMR would be crucial.

- $^1\text{H}$  NMR: The spectrum would be expected to show signals for the amino and carboxylic acid protons, as well as the alpha-hydrogen. The signal for the alpha-hydrogen would likely appear as a doublet due to coupling with the adjacent fluorine atom.
- $^{13}\text{C}$  NMR: The spectrum would show two carbon signals. The alpha-carbon signal would be split into a doublet due to one-bond coupling with the fluorine atom.
- $^{19}\text{F}$  NMR: A single resonance would be expected, the chemical shift of which would be informative about the electronic environment of the fluorine atom.

## Biological Activity and Signaling Pathways

There is a lack of specific information regarding the biological activity of 2-amino-2-fluoroacetic acid and its involvement in any signaling pathways. Research on fluorinated amino acids suggests they can act as enzyme inhibitors, metabolic probes, or tools for modifying peptide and protein structure and function. However, without specific studies on 2-amino-2-fluoroacetic acid, any discussion of its biological role would be speculative.

## Conclusion

2-Amino-2-fluoroacetic acid presents an intriguing target for chemical and biological research due to the unique properties imparted by the alpha-fluoro substitution. However, a significant gap exists in the publicly available experimental data for this compound. Further research is required to elucidate its synthesis, comprehensively characterize its physicochemical properties, and investigate its potential biological activities. The computational data presented in this guide serves as a foundational resource for stimulating and informing future experimental work in this area.

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## References

- 1. Amino(fluoro)acetic acid | C<sub>2</sub>H<sub>4</sub>FNO<sub>2</sub> | CID 21902320 - PubChem [pubchem.ncbi.nlm.nih.gov]
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